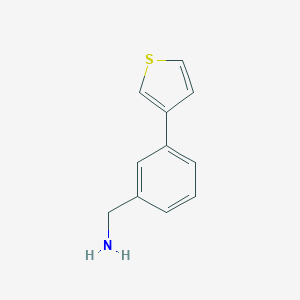

(3-(Thiophen-3-yl)phenyl)methanamine

描述

Structure

3D Structure

属性

IUPAC Name |

(3-thiophen-3-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8H,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUXQFDNGWGBJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CSC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601300 | |

| Record name | 1-[3-(Thiophen-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138139-99-8 | |

| Record name | 1-[3-(Thiophen-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Thiophen 3 Yl Phenyl Methanamine

Strategies for the Construction of Substituted Phenyl-Thiophene Frameworks

The core structure of (3-(Thiophen-3-yl)phenyl)methanamine is a bi-aryl system where a phenyl ring is linked to a thiophene (B33073) ring at the 3-position. The synthesis of this framework is a critical first step and is most effectively achieved through modern cross-coupling techniques.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille) in Aryl-Thienyl Linkages

The formation of the carbon-carbon bond between the phenyl and thiophene rings is a pivotal step in the synthesis of the target molecule. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for this transformation. libretexts.org

The Suzuki-Miyaura coupling is a widely used reaction that involves the coupling of an organoboron compound with an organic halide or triflate. libretexts.org For the synthesis of the 3-phenylthiophene (B186537) core, this would typically involve the reaction of 3-bromophenyl)methanamine (or a protected precursor) with thiophen-3-ylboronic acid, or conversely, 3-bromothiophene (B43185) with a (3-(aminomethyl)phenyl)boronic acid derivative. ntnu.noresearchgate.net The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base, such as potassium carbonate or cesium carbonate, to facilitate the transmetalation step. libretexts.orgresearchgate.net The choice of ligand is crucial for achieving high yields, with bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos proving effective for challenging couplings involving heteroarylboronic acids. ntnu.noresearchgate.net

The Stille reaction offers an alternative, coupling an organotin reagent with an organic halide. wikipedia.orglibretexts.org The synthesis could proceed by coupling a tributylstannylthiophene with a bromo- or iodobenzylamine derivative. harvard.edursc.org A key advantage of the Stille reaction is its tolerance for a wide variety of functional groups. libretexts.orgharvard.edu However, a significant drawback is the toxicity of the organotin reagents and byproducts, which can complicate purification. wikipedia.orgharvard.edu The mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Table 1: Comparison of Catalytic Systems for Phenyl-Thiophene Coupling

| Coupling Reaction | Typical Catalyst | Ligand Examples | Base/Additive | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Nontoxic boron reagents; mild conditions. libretexts.org |

| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, AsPh₃, P(o-tol)₃ | CuI (co-catalyst) | Tolerates many functional groups; toxic tin reagents. wikipedia.orgharvard.edu |

Precursor Synthesis and Functional Group Interconversions Leading to the Methanamine Moiety

Directly using a starting material with an unprotected aminomethyl group in a cross-coupling reaction can be challenging due to potential side reactions, such as N-arylation or catalyst inhibition. Therefore, a more common and robust strategy involves introducing the methanamine moiety via functional group interconversion after the phenyl-thiophene framework is constructed.

This approach starts with a precursor bearing a functional group that is stable under the cross-coupling conditions and can be readily converted to a benzylamine (B48309). Common precursors include:

Benzonitriles: A (3-bromophenyl)carbonitrile can be coupled with thiophen-3-ylboronic acid (Suzuki) or a stannylthiophene (Stille). The resulting 3-(thiophen-3-yl)benzonitrile is then reduced in a subsequent step to form the target methanamine.

Benzaldehydes: Coupling of 3-bromobenzaldehyde (B42254) with a suitable thiophene partner yields 3-(thiophen-3-yl)benzaldehyde. This aldehyde is a direct precursor for the methanamine via reductive amination. nih.gov

Nitrobenzenes: A 1-bromo-3-nitrobenzene (B119269) can undergo cross-coupling, followed by reduction of the nitro group to an aniline (B41778) and subsequent transformation to the benzylamine, although this is a more circuitous route. rhhz.net

Amination Reactions and Reductive Pathways for Benzyl (B1604629) Amine Formation

The final step in many synthetic routes is the formation of the benzylamine group from a suitable precursor.

Reductive amination of the corresponding aldehyde, 3-(thiophen-3-yl)benzaldehyde, is one of the most direct methods. ias.ac.inbrainly.com This reaction typically involves two steps: the condensation of the aldehyde with an ammonia (B1221849) source (like aqueous ammonia or ammonium (B1175870) acetate) to form an imine intermediate, followed by in situ reduction of the imine. brainly.comresearchgate.net Various reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation being common choices. ias.ac.inbrainly.com Homogeneous catalysts, such as RuCl₂(PPh₃)₃, have also been developed for the reductive amination of aldehydes to primary amines using ammonia and molecular hydrogen, offering high yields for a range of substrates. nih.gov

Reduction of nitriles provides another reliable pathway. The precursor, 3-(thiophen-3-yl)benzonitrile, can be reduced to this compound using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, often with catalysts like Raney nickel or ruthenium complexes under a hydrogen atmosphere. researchgate.netacs.org

Table 2: Methods for Benzylamine Formation

| Precursor | Reaction | Reagents | Key Characteristics |

|---|---|---|---|

| Aldehyde | Reductive Amination | NH₃, NaBH₃CN, H₂/Catalyst (e.g., Ru, Ni) | Direct, one-pot conversion. nih.govias.ac.in |

| Nitrile | Nitrile Reduction | LiAlH₄, H₂/Catalyst (e.g., Raney Ni) | High-yielding for stable nitrile precursors. researchgate.netacs.org |

| Amide | Amide Reduction | LiAlH₄, Borane (BH₃) | Applicable if the corresponding amide is synthesized. |

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold possesses several reactive sites amenable to further modification, allowing for the creation of a library of derivatives. nih.gov The primary amine is the most nucleophilic site, while the phenyl and thiophene rings can undergo electrophilic substitution.

N-Functionalization: The primary amine can be readily derivatized.

N-Alkylation: Reaction with alkyl halides or reductive amination with other aldehydes or ketones can produce secondary or tertiary amines.

N-Acylation/N-Sulfonylation: Treatment with acyl chlorides, acid anhydrides, or sulfonyl chlorides in the presence of a base yields the corresponding amides or sulfonamides, respectively. These derivatives are often explored in medicinal chemistry to modulate biological activity.

Aromatic Ring Functionalization: Both the phenyl and thiophene rings can be functionalized, typically via electrophilic aromatic substitution. The thiophene ring is generally more reactive towards electrophiles than the phenyl ring. The directing effects of the existing substituents would guide the position of new functional groups like halogens (e.g., using NBS or Br₂), nitro groups (HNO₃/H₂SO₄), or acyl groups (Friedel-Crafts acylation).

Mechanistic Investigations of Key Synthetic Steps and Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols.

Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle is generally accepted to involve three main steps: libretexts.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halide bond of the aryl halide (e.g., 3-bromobenzaldehyde derivative), forming a square planar Pd(II) complex.

Transmetalation: The organoboron species (e.g., thiophen-3-ylboronic acid), activated by a base to form a boronate complex, transfers its organic group to the Pd(II) center, displacing the halide. This is often the rate-determining step.

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Mechanism of Reductive Amination: This reaction proceeds via a two-stage pathway: ias.ac.in

Imine Formation: The aldehyde precursor reacts with ammonia in a nucleophilic addition to form a hemiaminal intermediate. This intermediate then dehydrates to form a primary imine.

Reduction: The C=N double bond of the imine is then reduced to a single bond by a hydride reagent (like NaBH₄) or by catalytic hydrogenation, yielding the final primary amine. ias.ac.incaltech.edu In some cases, side reactions can lead to the formation of secondary amines (dibenzylamine) if the newly formed primary amine reacts with another molecule of the aldehyde. ias.ac.in

Theoretical and Computational Chemistry of 3 Thiophen 3 Yl Phenyl Methanamine

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry Optimization, and Vibrational Frequency Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For (3-(Thiophen-3-yl)phenyl)methanamine, DFT calculations would typically be employed to determine its most stable three-dimensional conformation through geometry optimization. This process would yield crucial information such as bond lengths, bond angles, and dihedral angles between the phenyl and thiophene (B33073) rings.

Furthermore, a vibrational frequency analysis would predict the compound's infrared (IR) spectrum. This theoretical spectrum is invaluable for interpreting experimental spectroscopic data and identifying characteristic vibrational modes of the thiophene, phenyl, and aminomethyl groups. However, no specific studies presenting DFT-calculated geometries or vibrational frequencies for this compound have been identified.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Their Implications for Reactivity and Electronic Transitions

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

An FMO analysis of this compound would reveal the distribution of these orbitals, indicating the likely sites for electron donation (from the HOMO) and acceptance (to the LUMO). This information is critical for understanding its potential role in chemical reactions and for predicting its electronic transition properties, which are relevant to its UV-Vis absorption characteristics. At present, there is no published data on the HOMO-LUMO energies or their spatial distribution for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Prediction of Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is an effective tool for predicting where a molecule is susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the sulfur and nitrogen atoms, and positive potential around the hydrogen atoms of the amine group. This would provide valuable insights into its intermolecular interactions. Unfortunately, no specific MEP maps for this molecule are available in the current body of scientific literature.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

Computational methods, particularly DFT, are frequently used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions are then ideally compared with experimental data to validate the computational model and provide a more robust understanding of the molecule's structure and properties.

While experimental spectra for this compound may exist in commercial or private databases, there are no publicly accessible research articles that present a comparison between computationally predicted and experimentally obtained spectroscopic data for this compound.

Molecular Dynamics (MD) Simulations for Investigating Conformational Landscapes and Intermolecular Interactions in Condensed Phases

Molecular Dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. For this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation around the bond connecting the phenyl and thiophene rings, in different solvent environments or in the solid state. These simulations would also provide detailed information about intermolecular interactions, such as hydrogen bonding involving the amine group, which are crucial for understanding its behavior in condensed phases. Currently, there are no published MD simulation studies focused on this molecule.

Research Applications in Materials Science Utilizing 3 Thiophen 3 Yl Phenyl Methanamine Derivatives

Design and Synthesis of Functionalized Phenylmethanamine Salts for Advanced Materials

The synthesis of functionalized phenylmethanamine salts is a key step in harnessing their potential for materials science applications. The process typically involves multi-step reactions to create tailored molecular structures. While specific synthesis routes for (3-(Thiophen-3-yl)phenyl)methanamine are not extensively detailed in the available literature, the synthesis of analogous compounds, such as thiophene-functionalized phenyl methanaminium iodide salts, provides a clear blueprint.

For instance, the synthesis of compounds like (4-(thiophen-2-yl)phenyl) methanaminium iodide (TPMAI) has been reported. acs.org The general approach often involves a palladium-catalyzed cross-coupling reaction, such as a Stille coupling, to link a thiophene (B33073) unit to a phenyl ring containing a nitrile group. This is followed by the reduction of the nitrile to an amine, and subsequent reaction with hydroiodic acid to form the final methanaminium iodide salt. researchgate.net This synthetic strategy allows for the introduction of various functional groups onto the thiophene or phenyl rings, enabling the fine-tuning of the material's electronic and physical properties for specific applications. doaj.org The design of these salts is predicated on creating large organic cations that can be used in advanced material applications, such as passivating layers in solar cells. acs.org

Application as Passivating Agents in Perovskite Solar Cells (PSCs)

Large ammonium (B1175870) salts, including derivatives of phenylmethanamine, have proven to be excellent at passivating these defects. acs.org When applied to the surface of a 3D perovskite film, molecules like (4-(thiophen-2-yl)phenyl) methanaminium iodide (TPMAI) can effectively "heal" these defect sites. researchgate.net This passivation reduces non-radiative recombination losses and improves the transport of charge carriers across the interface between the perovskite layer and the charge transport layers. acs.org The incorporation of these organic salts helps to suppress the formation of deep-level defects, which are detrimental to the solar cell's performance. acs.org

Elucidation of Passivation Mechanisms and Their Impact on Device Performance (Power Conversion Efficiency, Stability)

The mechanism by which these thiophene-containing molecules passivate perovskite defects is a subject of detailed study. The functional groups within the molecule play a crucial role. The amine group can form hydrogen bonds with iodide ions in the perovskite lattice, while the sulfur atom in the thiophene ring can act as a Lewis base, donating a lone pair of electrons to interact with under-coordinated lead (Pb2+) ions, which are common defect sites. nih.govacs.orgmdpi.com This dual-action passivation effectively neutralizes the electronic traps that would otherwise hinder device performance.

Density Functional Theory (DFT) calculations have shown that salts like TPMAI have a strong adsorption energy on the perovskite surface, indicating a favorable and stable interaction. researchgate.net These calculations also reveal that the presence of the passivating agent disfavors the formation of iodine vacancies, a key factor in improving the stability of the perovskite film. researchgate.net

| Device | Power Conversion Efficiency (PCE) | Stability (after 1250h illumination) |

|---|---|---|

| Reference (No Passivation) | 20.91% | 54% of initial PCE |

| TPMAI-Passivated | 23.15% | 98% of initial PCE |

Similarly, the use of a related compound, 3-thiophenemalonic acid (3-TMA), as an additive in the perovskite precursor solution also demonstrated improved device performance. acs.org This additive helped to regulate the crystallization of the perovskite film, leading to improved crystallinity and a smoother surface morphology. acs.org The resulting solar cells showed an increase in PCE from 14.9% to 16.5% and enhanced stability. nih.govacs.org

| Device | Power Conversion Efficiency (PCE) |

|---|---|

| Without 3-TMA Additive | 14.9% |

| With 3-TMA Additive | 16.5% |

Future Directions in Organic Semiconductor and Optoelectronic Materials Development

The success of this compound derivatives and their analogs in passivating perovskite solar cells opens up numerous avenues for future research and development in organic semiconductors and optoelectronics. Thiophene-based π-conjugated organic molecules are of significant interest due to their potential use in a variety of devices, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Future work will likely focus on:

Molecular Engineering: Synthesizing new derivatives of this compound with different functional groups to further optimize their interaction with perovskite surfaces and enhance their charge-transporting properties. nih.gov

Exploring Isomers: A thorough investigation into how the substitution pattern on the phenyl and thiophene rings (e.g., 2-, 3-, or 4-substitution) affects the passivation effectiveness and electronic properties.

Broader Applications: Expanding the application of these materials beyond PSCs to other optoelectronic devices. Their semiconducting nature makes them candidates for use as charge transport layers or as active materials in OFETs and OLEDs. nih.gov

Understanding Degradation Pathways: Conducting more in-depth studies to fully understand how these passivating agents slow down the degradation of perovskite films, which is crucial for the commercialization of perovskite technology.

By designing and synthesizing novel thiophene-based organic semiconductors, researchers aim to develop next-generation electronic and optoelectronic devices with higher performance, longer lifetimes, and lower manufacturing costs. researchgate.net

Medicinal Chemistry and Biological Activity Profiling of 3 Thiophen 3 Yl Phenyl Methanamine and Structural Analogs

Exploration of Biological Targets and Associated Mechanisms of Action

While direct experimental data on (3-(Thiophen-3-yl)phenyl)methanamine is limited, the biological activities of its structural analogs suggest several potential therapeutic targets. The inherent properties of the thiophene (B33073) ring, often used as a bioisosteric replacement for a phenyl ring, can enhance a compound's metabolic stability and binding affinity for various enzymes and receptors. nih.gov

Enzyme Inhibition Studies

The thiophene-phenyl scaffold is a recurring motif in various enzyme inhibitors.

Histone Deacetylases (HDACs): Thiophene-based hydroxamate derivatives have been developed as potent histone deacetylase inhibitors (HDACis) with significant antitumor activities. mdpi.com For instance, certain bis-substituted aromatic amide HDACis incorporating a thiophene moiety have demonstrated promising anticancer effects. mdpi.com Although these compounds suffered from low solubility, further development led to thiophene-based hydroxamate HDACis with improved physicochemical properties and potent in vitro and in vivo antitumor activity. mdpi.com Another study focused on 5-(trifluoroacetyl)thiophene-2-carboxamides as potent and selective class II HDAC inhibitors. researchgate.net These findings suggest that this compound, with appropriate functionalization of the methanamine group to include a zinc-binding group like a hydroxamic acid, could potentially exhibit HDAC inhibitory activity.

Deubiquitinases (DUBs): The ubiquitin-proteasome system is a critical regulator of protein turnover, and its dysregulation is implicated in diseases like cancer. benthamdirect.com Deubiquitinases (DUBs) are enzymes that reverse the process of ubiquitination, making them attractive therapeutic targets. benthamdirect.comtandfonline.com Small molecule inhibitors of DUBs have been identified, and some of these contain heterocyclic scaffolds. For example, a thiophene chemical series has yielded non-specific inhibitors of USP7, such as P5091, which has shown antitumor activity. tandfonline.com The structural framework of this compound could serve as a starting point for the design of novel DUB inhibitors.

Cholinesterases: Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. rawdatalibrary.net A series of novel thiophene derivatives have been synthesized and evaluated for their AChE inhibitory activity, with some compounds showing greater potency than the reference drug, donepezil. rawdatalibrary.net Specifically, a 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivative demonstrated significant AChE inhibition. rawdatalibrary.net Furthermore, molecular docking studies of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives have revealed good binding affinities for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). rawdatalibrary.net These results indicate that the thiophene-phenyl scaffold of this compound is a promising backbone for the development of new cholinesterase inhibitors.

Monoamine Oxidases (MAOs): Monoamine oxidase (MAO) inhibitors are utilized in the treatment of neurological disorders such as Parkinson's disease and depression. nih.govresearchgate.net Research into thiophene-containing pyrazoline carbothioamides has shown that these compounds can effectively inhibit the MAO system. nih.gov Specifically, 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides have demonstrated antidepressant-like effects in preclinical models, suggesting MAO inhibition as a plausible mechanism. nih.gov The structural similarity of the phenyl-thiophene core in these compounds to this compound suggests that the latter could also be explored for MAO inhibitory activity.

Modulation of Receptor Interactions and Signaling Pathways

The biaryl scaffold of this compound is also present in compounds that modulate the activity of various G protein-coupled receptors (GPCRs).

Adenosine (B11128) Receptors: 2-Amino-3-aroyl-thiophenes have been identified as positive allosteric modulators (PAMs) of the A1 adenosine receptor (A1AR). nih.gov These compounds enhance the binding and signaling of the endogenous ligand, offering a more subtle and potentially safer way to modulate receptor activity compared to direct agonists. The PAM binding site for these thiophene derivatives has been located on the outer surface of the receptor, in contact with the phospholipid bilayer. nih.gov

Cannabinoid Receptors: Diarylurea derivatives have been reported as allosteric modulators of the cannabinoid type-1 (CB1) receptor. nih.govrti.org In these studies, replacement of a phenyl ring with a thiophene ring resulted in a compound with improved or comparable potency in various functional assays. nih.govrti.org This highlights the potential of the thiophene-phenyl core in designing novel CB1 receptor modulators.

Structure-Activity Relationship (SAR) Investigations for Optimized Biological Response

The biological activity of compounds based on the this compound scaffold can be fine-tuned through systematic structural modifications. The thiophene ring is often considered a bioisosteric replacement for a phenyl ring in SAR studies, which can lead to improved physicochemical properties and biological activity. nih.gov

Systematic Modification of Thiophene and Phenyl Ring Substituents

SAR studies on various thiophene-phenyl derivatives have provided valuable insights into the influence of substituents on biological activity.

For a series of 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides with potential antidepressant activity, the nature of the substituent on the phenyl ring was found to be crucial. nih.gov The study explored both electron-donating groups (e.g., methoxy, dimethylamino, hydroxyl) and electron-withdrawing groups (e.g., chloro, nitro). nih.gov The results indicated that a hydroxyl group at the para-position of the phenyl ring led to the most potent compound, while an electron-withdrawing chlorine atom at the same position also conferred good activity. nih.gov

In the context of JNK3 inhibitors with a thiophene-pyrazolourea scaffold, the substitution pattern on the thiophene ring was critical for potency and selectivity. acs.org Replacement of a phenyl ring with a thiophene ring significantly improved selectivity against other kinases. acs.org A 3,5-disubstituted thiophene ring yielded the most potent and selective JNK3 inhibitor. acs.org

These findings suggest that for this compound analogs, the introduction of small, polar, or halogen substituents on both the phenyl and thiophene rings could be a key strategy to modulate biological activity and selectivity.

Impact of Methanamine Moiety Variations on Potency and Selectivity

The methanamine moiety in this compound is a critical component for derivatization to modulate biological activity. The primary amine provides a handle for introducing a wide range of functional groups.

For instance, in the development of HDAC inhibitors, the methanamine group could be acylated with a linker attached to a zinc-binding group like a hydroxamic acid. mdpi.com The length and nature of this linker would be crucial for optimal interaction with the enzyme's active site.

In the case of MAO inhibitors, the primary amine could be a key pharmacophoric feature. However, modification to secondary or tertiary amines, or its incorporation into a heterocyclic system, could influence potency and selectivity for MAO-A versus MAO-B.

For receptor modulators, the methanamine group could be modified to introduce functionalities that enhance binding to allosteric sites. For example, in the diarylurea CB1 receptor modulators, the urea (B33335) linkage is critical for activity. nih.govrti.org An analogous SAR exploration starting from this compound could involve the synthesis of ureas, amides, and sulfonamides to probe the requirements of the target receptor.

Computational Approaches in SAR Derivation and Lead Optimization

Computational methods are indispensable tools in modern drug discovery for understanding SAR and optimizing lead compounds. nih.gov

Molecular Docking: Molecular docking studies have been widely used to predict the binding modes of thiophene derivatives within the active sites of their target enzymes. For example, docking studies of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives in the active sites of AChE and BChE revealed key interactions responsible for their inhibitory activity. rawdatalibrary.net Similarly, docking of thieno[2,3-d]pyrimidine (B153573) derivatives into the FLT3 kinase enzyme has helped to rationalize their cytotoxic activity. mdpi.com For this compound analogs, docking studies could be employed to predict their binding orientation and affinity for various targets, guiding the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.govnih.gov For thiophene-3-carbonitrile based MurF inhibitors, 3D-QSAR studies have provided insights into the structural features required for inhibitory activity. tandfonline.com A QSAR model for bicyclo(aryl methyl)benzamides as GlyT1 inhibitors highlighted the importance of descriptors such as hydrogen bond donors, polarizability, and surface tension for activity. mdpi.com Such models could be developed for this compound analogs to predict the activity of newly designed compounds and prioritize their synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the dynamic interactions between a ligand and its target protein over time. For thiophene-3-carbonitrile inhibitors of the MurF enzyme, MD simulations confirmed the stability of the ligand-protein complex. tandfonline.com This computational technique could be applied to promising this compound analogs to assess the stability of their binding to the target and to identify key long-lasting interactions.

Potential in Oncology Research: Anticancer Activity and Therapeutic Implications

While direct studies on the anticancer activity of this compound are not extensively documented, the broader class of thiophene-containing compounds has demonstrated significant potential in oncology research. nih.gov Thiophene derivatives have been investigated for their ability to inhibit various cancer cell lines and target specific proteins involved in cancer progression. nih.govnih.gov

Structural analogs, such as those incorporating a tetrahydrobenzo[b]thiophene scaffold, have been identified as potent anticancer agents. nih.gov For instance, the benzyl (B1604629) urea tetrahydrobenzo[b]thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), has shown broad-spectrum antitumor activity against several cancer cell lines. scite.ai Mechanistic studies revealed that BU17 can induce cell cycle arrest at the G2/M phase and promote apoptosis through the enhanced expression of caspases 3 and 9. scite.ai Furthermore, this compound was found to inhibit WEE1 kinase and tubulin polymerization, highlighting a multi-targeted approach to its anticancer effects. scite.ai

Another study focused on a series of thiophene derivatives with 2,3-fused scaffolds, where one compound, TP 5, exhibited higher cytotoxic activity against HepG2 and SMMC-7721 cell lines than the established anticancer drug paclitaxel. researchgate.net The delivery of these thiophene derivatives via nanoparticles has also been explored to overcome issues of poor solubility and to enhance tumor bioavailability. researchgate.net

The anticancer potential of thiophene derivatives is often linked to their ability to interact with various cancer-specific protein targets. nih.gov The nature and position of substituents on the thiophene ring play a crucial role in determining the specific signaling pathways that are inhibited. nih.gov

Table 1: Anticancer Activity of Selected Thiophene Analogs

| Compound | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549, CT26, and others | G2/M cell cycle arrest, apoptosis induction, inhibition of WEE1 kinase and tubulin polymerization | nih.govscite.ai |

| TP 5 (a 2,3-fused thiophene derivative) | HepG2, SMMC-7721 | Higher cytotoxicity than paclitaxel | researchgate.net |

| Di(3-thienyl)methanol | T98G (brain cancer) | Concentration-dependent growth inhibition and cell death | acs.org |

Investigations into Antimicrobial, Antiviral, and Antiparasitic Activities

The thiophene moiety is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Thiophene derivatives have shown a broad spectrum of activity against various bacterial and fungal strains. nih.govnih.gov The introduction of different substituents onto the thiophene ring allows for the fine-tuning of their antimicrobial properties. nih.gov For example, the incorporation of benzimidazole (B57391) and triazole moieties into thiophene derivatives has been shown to enhance their antimicrobial potential. nih.gov

In the realm of antiviral research, thiophene derivatives have emerged as potential inhibitors of viral entry. A series of thiophene derivatives were identified as potent inhibitors of Ebola virus (EBOV) entry. nih.gov These compounds were found to target the EBOV glycoprotein (B1211001) (GP), a critical component for viral entry into host cells, by interacting with key residues such as Y517 within the GP1/GP2 interface. nih.gov The presence of a free amine group on a piperidine (B6355638) moiety was found to be crucial for the antiviral activity of these analogs. nih.gov

The antiparasitic activity of thiophene-containing compounds has also been an area of active investigation. Thiophene derivatives have demonstrated promising results against various parasites, including Leishmania major, the causative agent of cutaneous leishmaniasis. One particular thiophene derivative, designated as 5D, exhibited potent in vitro activity against L. major promastigotes and amastigotes, with its mechanism of action linked to the generation of reactive oxygen species (ROS). mdpi.com

Table 2: Antimicrobial, Antiviral, and Antiparasitic Activity of Selected Thiophene Analogs

| Compound/Analog Class | Target Organism(s) | Mechanism of Action/Observed Effect | Reference |

|---|---|---|---|

| Thiophene derivatives with benzimidazole/triazole moieties | Pseudomonas aeruginosa and other bacteria and fungi | Enhanced antimicrobial activity | nih.gov |

| Thiophene derivatives with an oxy-piperidine group | Ebola virus (EBOV) | Inhibition of viral entry by targeting the EBOV glycoprotein (GP) | nih.gov |

Neuropharmacological Research: Relevance in Central Nervous System Disorders (e.g., Alzheimer's Disease)

The structural features of thiophene-based compounds make them attractive candidates for targeting central nervous system (CNS) disorders. In the context of Alzheimer's disease (AD), a progressive neurodegenerative disorder, fused thiophene derivatives have been identified as a significant class of molecules that can target the multifaceted pathogenesis of the disease. nih.gov

One of the key pathological hallmarks of AD is the aggregation of amyloid-β (Aβ) peptides into plaques. nih.gov Fluorescent thiophene-based ligands have been developed to selectively bind to and detect different types of Aβ deposits in brain tissue. nih.govacs.org The flexible nature of the thiophene backbone is thought to allow these ligands to adapt to various binding pockets on Aβ fibrils. nih.govacs.org

Another therapeutic strategy for AD involves the inhibition of cholinesterases, such as acetylcholinesterase (AChE), to enhance cholinergic neurotransmission. mdpi.com A series of novel thiophene derivatives have been synthesized and evaluated as AChE inhibitors. mdpi.com Notably, some of these compounds demonstrated more potent AChE inhibition than the reference drug donepezil. mdpi.com For instance, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) showed 60% inhibition of AChE compared to 40% by donepezil. mdpi.com

Furthermore, dysregulation of glycogen (B147801) synthase kinase-3β (GSK-3β) is also implicated in the pathology of AD. Fused thiophene derivatives have the potential to target GSK-3β, in addition to cholinesterases and Aβ aggregation, offering a multi-target approach to AD therapy. nih.gov

Agricultural Applications: Evaluation as Bioactive Agents (e.g., Pesticidal Properties)

Thiophene-containing compounds have found significant applications in the agricultural sector as bioactive agents, particularly as fungicides and herbicides. nih.govgoogle.com The thiophene scaffold is present in several commercialized agricultural fungicides, including silthiofam, ethaboxam, penthiopyrad, and isofetamid. nih.gov

The development of novel fungicides often involves the combination of active substructures. For example, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were designed by combining the active moieties of nicotinic acid and thiophene. nih.gov Several of these compounds exhibited excellent fungicidal activities against cucumber downy mildew, with some showing higher efficacy than commercial fungicides. nih.gov

In addition to their fungicidal properties, certain thiophene derivatives have been developed as herbicides. A patent for novel thiophene and furan (B31954) herbicides described their utility as pre- and post-emergence herbicides and as plant growth regulants. google.com These compounds have shown selectivity for certain crops, such as corn. google.com Naturally occurring thiophenes from plants, particularly from the Asteraceae family, also exhibit nematicidal and insecticidal properties, functioning as a chemical defense mechanism. mdpi.comnih.gov

Table 3: Agricultural Applications of Selected Thiophene Analogs

| Compound Class/Derivative | Application | Target Pest/Weed | Reference |

|---|---|---|---|

| N-(thiophen-2-yl) nicotinamide derivatives | Fungicide | Cucumber downy mildew (Pseudoperonospora cubensis) | nih.gov |

| Thiophene sulfonylureas | Herbicide | Various weeds (with selectivity for corn) | google.com |

Future Perspectives and Advanced Research Directions for 3 Thiophen 3 Yl Phenyl Methanamine

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of (3-(Thiophen-3-yl)phenyl)methanamine and its derivatives is a critical area for future research, with a strong emphasis on the principles of green chemistry. ijrpr.com Current synthetic routes may rely on multi-step processes that can be resource-intensive and generate significant waste. Future efforts will likely focus on the development of novel catalytic systems and flow chemistry processes to improve efficiency and sustainability. ijrpr.com

Key research objectives in this area include:

Catalyst Development: The design of highly active and selective catalysts for the cross-coupling reactions needed to form the biaryl core of the molecule.

Process Optimization: The use of high-throughput screening and automated synthesis platforms to rapidly identify optimal reaction conditions.

Renewable Feedstocks: The investigation of bio-based starting materials to reduce the reliance on petrochemicals.

A comparative analysis of potential synthetic routes is presented in the table below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Palladium-Catalyzed Cross-Coupling | High efficiency and functional group tolerance. | Cost and potential for metal contamination in the final product. |

| Enzymatic Synthesis | High selectivity and mild reaction conditions. | Limited substrate scope and potential for enzyme denaturation. |

| Photoredox Catalysis | Use of visible light as a renewable energy source. | Requirement for specialized equipment and potential for side reactions. |

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Activity Prediction

The application of artificial intelligence and machine learning is set to revolutionize the design and discovery of new molecules. prnewswire.compatsnap.com For this compound, these computational tools can be employed to predict its physicochemical properties, biological activities, and potential toxicities. utupub.fi This in silico approach can significantly reduce the time and cost associated with traditional laboratory-based screening.

Future research in this domain will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: The development of predictive models that correlate the structural features of this compound derivatives with their biological activities.

Virtual Screening: The use of computational docking simulations to identify potential biological targets for the compound. utupub.fi

De Novo Design: The generation of novel analogues of this compound with enhanced properties using generative AI models.

The potential applications of AI and ML in the study of this compound are summarized in the following table:

| AI/ML Application | Research Goal | Expected Outcome |

| Property Prediction | To forecast the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. | A prioritized list of analogues with favorable pharmacokinetic profiles. |

| Target Identification | To identify potential protein targets for the compound based on its chemical structure. | A set of testable hypotheses for the compound's mechanism of action. |

| Generative Design | To design novel derivatives with improved potency and selectivity. | A library of virtual compounds for subsequent synthesis and testing. |

In-Depth Mechanistic Understanding of Biological and Materials Science Applications

A thorough understanding of how this compound interacts with biological systems and functions within materials is crucial for its rational development. The presence of the thiophene (B33073) ring, a common motif in many pharmaceuticals, suggests that the compound may have interesting biological activities. numberanalytics.com Furthermore, thiophene-based materials have shown great promise in the field of organic electronics. researchgate.netunibo.it

Future mechanistic studies will likely focus on:

Biological Systems: Elucidating the molecular targets and signaling pathways modulated by this compound in various disease models.

Materials Science: Investigating the charge transport properties, morphology, and stability of thin films and devices incorporating the compound.

Key research questions to be addressed are outlined below:

| Research Area | Key Question | Potential Experimental Approach |

| Medicinal Chemistry | What are the primary biological targets of this compound? | Affinity chromatography, proteomics, and enzymatic assays. |

| Materials Science | How does the molecular structure of this compound influence its performance in electronic devices? | X-ray diffraction, atomic force microscopy, and charge mobility measurements. |

Exploration of New Application Avenues in Diverse Scientific Disciplines

The unique structural features of this compound, combining a flexible aminomethyl group with a rigid biaryl core, open up a wide range of potential applications. While its utility in medicinal chemistry and materials science is a primary focus, its potential in other areas should not be overlooked.

Potential new application areas include:

Agrochemicals: The development of novel pesticides or herbicides with improved efficacy and reduced environmental impact.

Sensors: The design of chemosensors for the detection of metal ions or organic pollutants.

Catalysis: The use of the compound as a ligand for transition metal catalysts in organic synthesis.

Collaborative and Interdisciplinary Research Initiatives for Comprehensive Characterization and Utilization

The comprehensive characterization and successful translation of this compound into real-world applications will require a concerted effort from researchers across multiple disciplines. ijrpr.com Collaborative initiatives that bring together experts in synthetic chemistry, computational modeling, biology, and materials science will be essential for accelerating progress.

Future research should be guided by a collaborative framework that includes:

Shared Databases: The creation of a centralized repository for all experimental and computational data related to the compound and its derivatives.

Joint Research Programs: The establishment of funded research consortia to tackle the most challenging aspects of the compound's development.

Open Innovation Challenges: The launch of competitions to solicit novel ideas for the application of this compound.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (3-(Thiophen-3-yl)phenyl)methanamine, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, thiophene derivatives can be introduced via Suzuki-Miyaura cross-coupling using Pd catalysts . Key steps include:

- Step 1 : Preparation of the benzylamine precursor via reductive amination or nucleophilic substitution.

- Step 2 : Functionalization of the phenyl ring with thiophene using coupling agents (e.g., Pd(PPh₃)₄, K₂CO₃).

- Step 3 : Purification via column chromatography (silica gel, eluent: hexane/EtOAc).

- Yield Optimization : Use anhydrous solvents, inert atmospheres (N₂/Ar), and monitor reaction progress with TLC or HPLC. Adjust stoichiometry of coupling reagents (e.g., 1.2–1.5 eq. thiophene boronic acid) to minimize side products .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store at 2–8°C in tightly sealed, light-resistant containers. Avoid contact with oxidizing agents .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or dispensing .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .

Q. How is the antimicrobial activity of this compound evaluated in vitro?

- Methodological Answer :

- Assay Design : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Procedure :

Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth.

Inoculate with 5 × 10⁵ CFU/mL bacteria.

Incubate at 37°C for 18–24 hours.

- Analysis : Determine MIC (Minimum Inhibitory Concentration) via optical density (OD₆₀₀). Compare with positive controls (e.g., ciprofloxacin) and solvent blanks .

Advanced Research Questions

Q. How do structural modifications to the thiophene or phenyl rings affect the compound’s bioactivity?

- Methodological Answer :

- SAR Strategies :

- Thiophene Substitution : Introduce electron-withdrawing groups (e.g., -NO₂ at the 5-position) to enhance antimicrobial potency .

- Phenyl Ring Functionalization : Add halogen atoms (e.g., -Cl, -F) to improve lipophilicity and membrane penetration.

- Analytical Validation : Confirm structural integrity via ¹H/¹³C NMR and HRMS. Correlate substituent effects with logP (HPLC) and pKa (potentiometric titration) .

Q. What challenges arise in characterizing rotational isomers of this compound?

- Methodological Answer :

- Issue : Restricted rotation around the C–N bond creates rotamers detectable via NMR.

- Resolution :

Use low-temperature NMR (e.g., –40°C in CDCl₃) to slow interconversion.

Analyze coupling constants (e.g., ³JHH) to identify axial/equatorial conformers.

Computational modeling (DFT/B3LYP) to predict energy barriers between rotamers .

Q. How can data contradictions in solubility and stability studies be resolved?

- Methodological Answer :

- Contradiction Example : Discrepancies in aqueous solubility (reported as 0.1–1.2 mg/mL).

- Resolution :

Standardize pH (e.g., PBS pH 7.4) and temperature (25°C).

Use shake-flask method with HPLC-UV quantification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。